Product packaging for Feracryl(Cat. No.:CAS No. 55488-18-1)

Feracryl

Cat. No.: B3426933
CAS No.: 55488-18-1
M. Wt: 269.01 g/mol
InChI Key: WNWBIDPJHFYYLM-UHFFFAOYSA-K
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Description

Feracrylum is a water-soluble, biodegradable polymer derived from the iron salt of polyacrylic acid, developed for research applications in hemostasis and wound management . Upon contact with blood, it rapidly forms a gel-like, water-insoluble complex with proteins like albumin, creating a physical barrier that effectively controls capillary bleeding and oozing within minutes . This mechanism provides a clear field of vision in surgical models, reducing the need for cauterization . Beyond its hemostatic action, Feracrylum exhibits broad-spectrum antimicrobial activity, lysing the cell walls of Gram-positive and Gram-negative bacteria and fungi, which helps prevent wound infection and supports the healing process . Its hygroscopic nature helps maintain a moist wound environment, which aids in tissue granulation and prevents dressings from adhering to the wound bed . In preclinical studies, topical application of Feracrylum (1%) has been shown to significantly decrease intra-operative blood loss and reduce surgical time, while also contributing to accelerated post-operative recovery . It is presented in various formulations suitable for research, including solutions, gels, sprays, powders, and creams . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FeO6 B3426933 Feracryl CAS No. 55488-18-1

Properties

IUPAC Name

iron(3+);prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNWBIDPJHFYYLM-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-10-7 (Parent)
Record name 2-Propenoic acid, iron(3+) salt (3:1)
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DSSTOX Substance ID

DTXSID00890887
Record name 2-Propenoic acid, iron(3+) salt (3:1)
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Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15773-23-6, 55488-18-1
Record name Iron acrylate
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Record name 2-Propenoic acid, iron(3+) salt (3:1)
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Record name 2-Propenoic acid, iron(3+) salt (3:1)
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Record name 2-Propenoic acid, iron(3+) salt (3:1)
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Record name Iron(3+) acrylate
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Record name Iron acrylate
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Ii. Synthetic Methodologies and Precursor Chemistry of Feracryl

Synthesis of Feracryl from Iron (III) Chloride and Acrylic Acid

The fundamental synthesis of this compound involves the polymerization of acrylic acid in the presence of an iron salt, typically iron (III) chloride, in an aqueous medium. This process is a form of redox polymerization where the iron ions play a crucial role in initiating and propagating the polymer chains.

Reaction Parameters and Optimization Studies

The synthesis of iron polyacrylate, the chemical basis of this compound, is influenced by several key reaction parameters that have been the subject of optimization studies to control the final properties of the polymer. These parameters include the molar ratio of reactants, temperature, and pH.

A study on the iron-based redox polymerization of acrylic acid highlights the exothermic nature of the reaction. The temperature of the polymerization process tends to increase and then plateau. For instance, in a controlled environment, temperatures can reach around 50-60°C. nih.gov The pH is another critical variable, with lower pH values (ranging from 2.0 to 6.0) being recommended for the polymerization process. nih.gov The pH can be controlled by the addition of an acid, or in some cases, the acrylic acid monomer itself helps maintain the acidic environment. nih.gov

Optimization of the synthesis of polyacrylic acid-coated iron oxide nanoparticles, a related process, involved a design of experiment (DoE) approach to investigate the influence of the amounts of iron oxide nanoparticles, acrylic acid monomer, and a surfactant on the size and carboxyl group density of the final product. rsc.org Such studies indicate that a high ratio of acrylic acid to iron oxide nanoparticles, leading to a low starting pH, is crucial for achieving larger particle sizes and higher carboxyl group densities. rsc.org

The molar ratio of the iron salt to the acrylic acid monomer is a determining factor for the iron content and the cross-linking of the resulting polymer. In one study, the molar ratio of FeCl3 to the polymer was adjusted to achieve optimized reaction conditions for the synthesis of iron oxide superparticles using sodium polyacrylate. nsf.govnih.gov

ParameterOptimized Range/ValueImpact on Synthesis
Temperature 50-60 °C nih.govAffects reaction rate and exothermicity.
pH 2.0 - 6.0 nih.govInfluences the ionization of acrylic acid and the redox potential of the iron catalyst.
Molar Ratio (FeCl3:Acrylic Acid) Varies depending on desired properties nsf.govnih.govControls iron content and degree of cross-linking in the polymer.

Role of Aqueous Media in this compound Synthesis

Water serves as the primary solvent in the synthesis of this compound, playing a multifaceted role in the reaction. As an aqueous medium, it facilitates the dissolution of the reactants, namely iron (III) chloride and acrylic acid, allowing for their intimate contact and subsequent reaction. The use of water as a solvent is also advantageous due to its non-toxic and environmentally friendly nature. lubrizol.com

The polymerization of acrylic acid is accelerated by the presence of metal ions, such as iron, in an aqueous solution, often starting at room temperature. nih.govuky.eduacs.orgresearchgate.net The aqueous environment supports the redox reaction between the ferrous/ferric ions and a persulfate initiator, which generates the free radicals necessary to initiate the polymerization of acrylic acid. nih.gov The water also helps to dissipate the heat generated during the exothermic polymerization reaction, providing a means of temperature control. nih.gov

Industrial-Scale Production Techniques for this compound

The large-scale production of this compound requires robust and scalable manufacturing processes that can consistently produce a product with the desired specifications. Spray drying is a key technology employed in the industrial manufacturing of this compound to convert the liquid polymer solution into a dry, free-flowing powder.

Spray Drying Processes for Fine Powder Dispersibility

Spray drying is a continuous process that involves atomizing a liquid feed into a hot drying gas, leading to the rapid evaporation of the solvent and the formation of solid particles. buchi.combuchi.com This technique is particularly suitable for producing polyacrylate particles with controlled size, shape, and morphology. buchi.combuchi.com

In the context of this compound production, a solution of the synthesized iron polyacrylate is fed into a spray dryer. The solution is atomized into fine droplets, which are then introduced into a chamber with a stream of hot air. The water rapidly evaporates, leaving behind dry this compound particles that are then collected. The key process parameters that influence the final product characteristics include:

Inlet and Outlet Temperature: The temperature of the drying air affects the rate of solvent evaporation and the final moisture content of the powder.

Feed Rate: The rate at which the liquid feed is pumped into the atomizer influences the droplet size and the drying time.

Atomizer Speed/Pressure: This parameter controls the size of the droplets, which in turn affects the particle size of the final powder.

Studies on spray drying of polyacrylate latex have shown that parameters such as drying temperature and atomizing speed have a significant impact on the moisture content, residual ratio, and redispersibility of the resulting powder. researchgate.net For instance, increasing the inlet temperature generally leads to a lower moisture content in the final product. researchgate.net The atomizer speed is inversely related to the particle size; higher speeds result in smaller particles. mdpi.com

Spray Drying ParameterEffect on this compound Powder
Inlet Air Temperature Higher temperature leads to lower residual moisture. researchgate.net
Feed Rate Can influence particle size and drying efficiency. mdpi.com
Atomizer Speed Higher speed results in smaller particle size. mdpi.com

Process Control and Quality Parameters in Large-Scale Synthesis

Maintaining consistent quality in the large-scale synthesis of this compound is crucial. This is achieved through rigorous process control and the monitoring of key quality parameters throughout the manufacturing process.

During the synthesis stage, critical parameters such as temperature, pH, and reactant concentrations are continuously monitored and controlled to ensure the polymerization reaction proceeds as intended. socochem.com For the spray drying process, a quality-by-design (QbD) approach can be implemented to identify critical process parameters and their impact on the final product attributes. drug-dev.com Key thermodynamic process parameters in spray drying that are interrelated and require control include the dryer outlet temperature, solution flow rate, drying gas inlet temperature, and drying gas flow rate. drug-dev.com

The final this compound powder is subjected to a series of quality control tests to ensure it meets the required specifications. These tests typically include:

Particle Size Distribution: To ensure uniformity and proper flow characteristics.

Moisture Content: To guarantee stability and prevent clumping.

Iron Content: To verify the correct stoichiometry and efficacy of the product.

Chemical Composition: Often verified using techniques like FT-IR spectroscopy to confirm the identity of the polymer. plastics-polymer-analysis.com

This compound as a Chemical Precursor

Beyond its direct applications, this compound also serves as a valuable chemical precursor in the synthesis of other advanced materials, particularly in the field of battery technology. The iron content and the organic polymer matrix of this compound make it a suitable starting material for the production of iron-based compounds.

One of the notable applications of this compound as a precursor is in the synthesis of iron (III) phosphate (B84403) (FePO₄). Iron phosphate is a key precursor for the production of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. ias.ac.inairccse.com The synthesis process typically involves the thermal decomposition of the organic components of this compound, leaving behind the iron and phosphate components in the desired form. The use of a precursor like this compound can offer advantages in controlling the morphology and particle size of the final iron phosphate, which in turn influences the electrochemical performance of the LiFePO₄ cathode material. ias.ac.in

Synthesis of Iron-Containing Compounds

The initial synthesis of iron-containing acrylate (B77674) materials can be achieved through several distinct chemical pathways. These methods focus on introducing iron, in various forms, into an acrylate or polyacrylate structure.

One primary method is redox polymerization , where iron salts act as a catalyst or accelerant for the polymerization of acrylic acid. In this process, a redox couple, such as ferrous ions (Fe²⁺) and a persulfate initiator, is used to generate radicals that initiate the polymerization of the acrylate monomer. nih.gov This approach is particularly effective for creating hydrogels, where the iron becomes integrated into the cross-linked polymer network. The reaction is typically exothermic and can be initiated at room temperature. nih.gov

Another significant approach is the solvothermal synthesis of iron oxide nanoparticles within a polymer matrix. This method involves dissolving an iron precursor, such as iron(III) chloride (FeCl₃), in a solvent like ethylene glycol along with a polymer like sodium polyacrylate and a salt such as sodium acetate. nsf.govnih.gov The mixture is then heated in a sealed reactor, leading to the formation of iron oxide superparticles—clusters of smaller nanoparticles—encapsulated by the polymer. nsf.govnih.gov

A more direct method involves the reaction of elemental iron with acrylic acid . For instance, iron(III) acrylate can be prepared by heating iron powder directly with glacial acrylic acid. prepchem.com This reaction yields a solution of the iron acrylate salt. prepchem.com Alternatively, iron complexes can be used to catalyze the radical polymerization of various acrylate monomers. For example, iron(III) acetylacetonate, in combination with a reducing agent, can initiate the polymerization of monomers like methyl acrylate under mild conditions. rsc.orgresearchgate.net

Finally, a multi-stage process involving co-precipitation followed by polymerization can be employed. This technique first involves the synthesis of iron oxide magnetic particles through a traditional co-precipitation method. researchgate.net In the second stage, these particles are encapsulated by a polymer shell formed through the polymerization of acrylic acid, often with a co-monomer to introduce specific functionalities. researchgate.net

Synthetic MethodIron PrecursorAcrylate Monomer/PolymerKey ReagentsTypical ConditionsProduct Description
Redox Polymerization nih.govFeCl₂·4H₂O (Ferrous chloride)Acrylic Acid (AA)(NH₄)₂S₂O₈ (Ammonium persulfate), NMBA (N,N'-Methylenebisacrylamide)Room temperature initiation, exothermicIron-containing poly(acrylic acid) hydrogel
Solvothermal Synthesis nsf.govnih.govFeCl₃ (Ferric chloride)Sodium Polyacrylate (PAA)Ethylene glycol, Sodium acetate200 °C for 12 hours in a sealed reactorIron oxide superparticles coated with polyacrylate
Direct Reaction prepchem.comIron powderGlacial Acrylic AcidNone100 °C for 2 hoursSolution of Iron(III) acrylate
Catalyzed Radical Polymerization rsc.orgresearchgate.netFe(acac)₃ (Iron(III) acetylacetonate)Methyl Acrylate (MA)Tetramethyldisiloxane (TMDSi) as reducing agent40 °CHigh molecular weight poly(methyl acrylate)
Co-precipitation and Polymerization researchgate.netIron salts for Fe₃O₄ particlesAcrylic Acid (AA) and 2-hydroxyethyl methacrylate (HEMA)Potassium persulfate (initiator)Two-stage solution polymerizationPolymer-coated iron oxide magnetic composite particles

Derivatization to Other Acrylate Compounds

Once an initial iron-acrylate compound is formed, or during the initial polymerization process, various derivatization techniques can be employed to create a wide range of other acrylate compounds with tailored properties. These modifications alter the polymer backbone and functionality.

Copolymerization is a fundamental technique used to modify acrylate polymers. By introducing one or more different monomers into the polymerization reaction, the properties of the final polymer can be finely tuned. gantrade.com For example, incorporating co-monomers like 2-hydroxyethyl methacrylate (HEMA) can introduce hydroxyl groups, while itaconic acid can add further carboxylic acid functionalities. researchgate.netresearchgate.net The ratio of the comonomers is critical in determining characteristics such as hardness, flexibility, and tackiness. gantrade.com

Crosslinking is essential for creating network structures, particularly in the formation of hydrogels. A crosslinking agent, such as N,N'-methylenebisacrylamide (NMBA), is added during polymerization to form chemical bridges between the polymer chains. researchgate.netnih.gov This process is crucial for controlling the swelling capacity and mechanical properties of the resulting material. More advanced, controlled crosslinking can be achieved through specific chemical reactions, such as the keto-hydrazide chemistry involving diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH). gantrade.com

Grafting is another method of derivatization where acrylate polymer chains are attached to a different polymer backbone. For instance, acrylic acid can be grafted onto natural polymers like pectin through free radical copolymerization. researchgate.net This combines the properties of both the natural and synthetic polymers.

Finally, transesterification can be used to modify the ester group of the acrylate. Acrylates of higher alcohols can be synthesized by reacting a lower acrylate ester (e.g., methyl acrylate) with a higher alcohol in the presence of a catalyst, such as a titanium alcoholate. wikipedia.org This allows for the synthesis of a diverse range of acrylate esters from a common precursor. wikipedia.org

Derivatization MethodDescriptionExample ReagentsResulting Structure/Property
Copolymerization researchgate.netgantrade.comPolymerizing two or more different monomers together.2-hydroxyethyl methacrylate (HEMA), Itaconic acid, StyreneTailored hardness, flexibility, and chemical resistance. Introduction of new functional groups.
Crosslinking gantrade.comresearchgate.netnih.govCreating chemical links between polymer chains to form a network.N,N'-Methylenebisacrylamide (NMBA), Diacetone acrylamide (DAAM) / Adipic acid dihydrazide (ADH)Formation of hydrogels, increased mechanical strength, controlled swelling.
Grafting researchgate.netAttaching acrylate polymer chains onto a different polymer backbone.Pectin, Acrylic acid, Potassium persulfate (initiator)Combines properties of both the backbone polymer and the grafted acrylate chains.
Transesterification wikipedia.orgExchanging the alcohol group of an ester with another alcohol.Higher alcohols (e.g., n-butanol, 2-ethylhexanol), Titanium alcoholate catalystSynthesis of a variety of acrylate esters with different side chains.

Iii. Chemical Reactivity and Mechanistic Investigations of Feracryl

Oxidation Pathways of Feracryl

The oxidation of this compound primarily involves an increase in the oxidation state of the iron center, typically from Fe(II) to Fe(III), and potential reactions at the acrylate (B77674) ligand, including polymerization or decomposition, especially under harsh conditions.

Under conditions of thermal decomposition, this compound can undergo oxidation to yield iron(III) oxide (Fe₂O₃) or other iron oxide phases like magnetite (Fe₃O₄). nih.govnih.gov This process involves the breakdown of the organometallic structure at elevated temperatures. The acrylate portion of the molecule decomposes, and the iron ions are oxidized, typically by atmospheric oxygen, to form the stable oxide. The thermal decomposition of metal acrylates is a known route for the synthesis of metal oxide nanoparticles. nih.govnih.gov The heat provides the energy needed to break the iron-acrylate bonds and initiate the oxidation process. The reaction can be influenced by the atmosphere in which the decomposition occurs; for instance, an oxygen-rich environment promotes the formation of Fe₂O₃. nih.govnih.gov

The decomposition of the acrylate ligand can lead to the formation of various acrylic acid derivatives and other volatile organic compounds. The specific products depend on the reaction temperature and atmosphere. The process is often exothermic, which can lead to a rapid increase in temperature. radtech-europe.com

Various chemical oxidizing agents can be employed to oxidize the iron center in this compound from Fe(II) to Fe(III). Common and effective oxidizing agents for this transformation include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and hydrogen peroxide (H₂O₂), often in acidic conditions. youtube.com The reaction with these agents involves the transfer of electrons from the iron(II) ion to the oxidizing agent. youtube.com

For example, the reaction with acidified potassium permanganate results in the oxidation of Fe(II) to Fe(III), while the permanganate ion is reduced to manganese(II) ion. Similarly, dichromate ions are reduced to chromium(III) ions. youtube.com The reaction conditions, such as pH and temperature, can significantly influence the rate and completeness of the oxidation.

Oxidizing AgentProduct of Oxidizing AgentReaction Conditions
Potassium Permanganate (KMnO₄)Mn²⁺Acidic solution
Potassium Dichromate (K₂Cr₂O₇)Cr³⁺Acidic solution
Hydrogen Peroxide (H₂O₂)H₂OAcidified solution
Molecular Oxygen (O₂)H₂OElevated temperatures

Reduction Pathways of this compound

The reduction of this compound typically involves the conversion of the iron center from a higher oxidation state, such as Fe(III), to a lower one, like Fe(II).

When this compound, existing as an iron(III) acrylate complex, is subjected to reducing conditions, the primary product is iron(II) acrylate. This conversion is a single-electron reduction of the iron center (Fe³⁺ + e⁻ → Fe²⁺). The stability of the resulting iron(II) acrylate depends on the surrounding chemical environment, as it can be susceptible to re-oxidation by atmospheric oxygen. nih.gov

A variety of reducing agents can effect the transformation of iron(III) to iron(II). The choice of reducing agent can depend on the specific requirements of the reaction, such as pH and the desired reaction rate. Some common reducing agents are listed in the table below. For instance, in certain polymerization reactions involving iron catalysts, reducing agents are used to regenerate the active Fe(II) species from the Fe(III) state. rsc.org

Reducing AgentProduct of Reducing AgentReaction Conditions
Ascorbic AcidDehydroascorbic acidAqueous solution
Sodium Dithionite (Na₂S₂O₄)SO₃²⁻Aqueous solution
Tetramethyldisiloxane (TMDSi)HexamethyldisiloxaneOrganic solvent, mild conditions rsc.org

Substitution Reactions Involving the Acrylate Moiety

The acrylate ligand in this compound can be replaced by other ligands in a process known as ligand substitution or exchange. chemguide.co.uk These reactions are fundamental to the coordination chemistry of iron and can be used to modify the properties of the complex. The ease and nature of the substitution depend on several factors, including the concentration of the incoming ligand, the solvent, and the relative stability of the resulting complex.

For example, in an aqueous solution, the acrylate ligands could be displaced by water molecules. The addition of a high concentration of another ligand, such as chloride or thiocyanate ions, can lead to the formation of new iron complexes. chemguide.co.uk The substitution of water ligands in aquated iron ions by other groups is a well-documented process. chemguide.co.uk For instance, the addition of thiocyanate ions to a solution of iron(III) ions results in a distinct color change due to the formation of a thiocyanato-iron(III) complex. chemguide.co.uk

The acrylate ligand itself is a Michael acceptor, meaning it can react with nucleophiles at the carbon-carbon double bond. wikipedia.org However, in the context of substitution reactions at the metal center, it is the carboxylate group that is directly coordinated to the iron, and it is this bond that is broken and reformed during ligand exchange.

The relative lability of the acrylate ligand will be influenced by the electronic properties of the iron center and the steric bulk of the ligand itself. Octahedral complexes with certain electron configurations, such as d³ and low-spin d⁶, tend to be inert to substitution, while those with electrons in higher energy eg orbitals are more labile. libretexts.org

Nucleophilic Substitution Reactions

For a polymer like this compound, which is a salt of polyacrylic acid, the most probable site for nucleophilic attack is the carbonyl carbon of the acrylate repeating unit. This type of reaction is classified as a nucleophilic acyl substitution .

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the leaving group. In the context of the polyacrylate backbone, the "leaving group" would be part of the polymer-iron complex structure.

The presence of iron(III) ions is crucial to the reactivity. The iron ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the acrylate unit. This coordination polarizes the carbon-oxygen double bond, which increases the electrophilicity of the carbonyl carbon. This Lewis acid activation makes the carbonyl group significantly more susceptible to attack by even weak nucleophiles. Iron-catalyzed esterification of carboxylic acids, a related reaction, proceeds via a similar activation of the carbonyl group tandfonline.comnih.gov.

The general scheme for this iron-activated nucleophilic acyl substitution can be represented as:

Activation: The iron ion coordinates to the carbonyl oxygen of an acrylate unit within the polymer chain.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, displacing the polymer chain's oxygen from the iron complex and forming a new bond with the nucleophile.

Influence of Nucleophile Identity (e.g., Amines, Alcohols) on Reaction Products

The nature of the attacking nucleophile directly determines the structure of the resulting modified polymer. Amines and alcohols are key examples of nucleophiles that can react with the polyacrylate backbone, leading to functionalized polymers with distinct properties.

Reaction with Amines (Amidation)

When amines are used as nucleophiles, the reaction is a form of amidation (or more specifically, transamidation if one considers the polymer backbone as a large ester equivalent). Primary and secondary amines can react with the iron-activated carboxylate groups to form amide linkages along the polymer chain researchgate.netdigitellinc.com. This process effectively converts the polyacrylate into a polyacrylamide copolymer. The reaction is typically robust for primary amines, while secondary amines may react more slowly due to increased steric hindrance digitellinc.com.

The reaction provides a pathway to introduce new functionalities into the polymer. For example, using an amine that contains another functional group (like a hydroxyl or allyl group) would append that functionality to the polymer backbone.

Table 1: Hypothetical Products from Nucleophilic Acyl Substitution of a Polyacrylate Backbone with Various Amine Nucleophiles
NucleophileAmine TypeExpected ProductResulting Functional Group
PropylaminePrimaryPoly(N-propylacrylamide) unitsSecondary Amide
DibutylamineSecondaryPoly(N,N-dibutylacrylamide) unitsTertiary Amide
EthanolaminePrimary (with Hydroxyl)Poly(N-(2-hydroxyethyl)acrylamide) unitsSecondary Amide, Primary Alcohol

Reaction with Alcohols (Transesterification)

The reaction of the polyacrylate backbone with an alcohol in the presence of an iron catalyst would result in transesterification. This process exchanges the alcohol moiety of the ester. While this compound itself is an iron salt of a polyacid, related polyacrylate esters (like poly(methyl acrylate)) are known to undergo organocatalyzed transesterification with various alcohols researchgate.net. The role of the iron ion would be analogous to other Lewis acid catalysts, activating the carbonyl group for attack by the alcohol nucleophile tandfonline.comresearchgate.net.

This reaction is particularly useful for altering the physical properties of the polymer, such as its solubility or glass transition temperature, by introducing different alkyl groups into the ester side chains.

Table 2: Hypothetical Products from Nucleophilic Acyl Substitution (Transesterification) of a Polyacrylate Ester Backbone with Various Alcohol Nucleophiles
NucleophileAlcohol TypeExpected ProductResulting Functional Group
MethanolPrimaryPoly(methyl acrylate) unitsMethyl Ester
IsopropanolSecondaryPoly(isopropyl acrylate) unitsIsopropyl Ester
Ethylene GlycolPrimary DiolCross-linked polymer via diester formationEster (potential for cross-linking)

Iv. Polymerization Chemistry and Material Formation Catalyzed By/involving Feracryl

Feracryl as a Catalyst in Polymerization Processes

This compound is reported to function as a catalyst in various polymerization reactions, aiding in the synthesis of iron-containing compounds and other polymers smolecule.com. While the detailed mechanisms of this compound catalyzing the polymerization of monomers other than its own constituents are not extensively elucidated in the available literature, its nature as an iron-containing species suggests potential catalytic activities akin to other transition metal catalysts used in polymer synthesis.

Catalytic Mechanisms in Iron-Containing Compound Synthesis

The synthesis of this compound itself provides insight into the role of iron in polymerization chemistry. This compound is synthesized through the polymerization of acrylic acid in the presence of iron salts nih.govgoogle.com. One reported method involves the partial polymerization of acrylic acid using a redox initiating system comprising an iron salt (specifically, ferrous ammonium (B1175870) sulfate) and potassium persulphate google.com. In such a system, the interaction between the iron ions and the persulphate initiates the free radical polymerization of acrylic acid. The persulphate anion (S₂O₈²⁻) acts as an oxidizing agent, reacting with ferrous ions (Fe²⁺) to generate sulfate (B86663) radical anions (SO₄•⁻), which are potent initiators for the polymerization of vinyl monomers like acrylic acid.

Influence of this compound on Polymerization Kinetics

While specific studies detailing the influence of pre-formed this compound on the kinetics of polymerization reactions are not widely available, the presence of iron species during the synthesis of this compound significantly impacts the polymerization kinetics of acrylic acid. In redox-initiated free radical polymerization, the concentration and nature of the redox pair components, including the iron salt, directly affect the rate of radical generation. A higher rate of initiation generally leads to a faster polymerization rate but can also result in shorter polymer chains.

Polymerizable Properties of this compound

The term "polymerizable properties" of this compound, the iron salt of polyacrylic acid, primarily refers to the capacity of the pre-formed polymer chains, in conjunction with the coordinated iron ions, to participate in further reactions, particularly those leading to the formation of stable, cross-linked materials smolecule.com. While the main polymerization of acrylic acid establishes the polymer backbone, the subsequent utility of this compound in materials science often involves leveraging the interactions between the polymer chains and the iron centers.

Role of Acrylic Acid Units in Polymer Network Formation

The acrylic acid units within the polyacrylic acid structure are fundamental to the formation of polymer networks in materials derived from this compound. Each acrylic acid unit contributes a carboxyl group, which, upon deprotonation, forms a negatively charged carboxylate group (-COO⁻). These carboxylate anions can interact ionically with the positively charged iron(III) cations (Fe³⁺) present in this compound ontosight.ai. These ionic interactions act as cross-links between different polyacrylic acid chains, forming a three-dimensional polymer network.

This ionic cross-linking is a key factor in the physical properties of this compound-based materials, contributing to their stability, mechanical strength, and ability to absorb fluids and form cohesive structures. For instance, in its hemostatic application, the interaction of this compound with blood plasma proteins involves the formation of water-insoluble polycomplexes, a process facilitated by the polymeric structure and the presence of ionic groups smolecule.com. The density and strength of the ionic cross-links, influenced by the iron content and the degree of ionization of the carboxyl groups, dictate the rigidity and swelling behavior of the polymer network.

Investigation of Polymerization Mechanisms (e.g., Free Radical Polymerization of Acrylates)

The primary polymerization mechanism relevant to the formation of the polyacrylic acid backbone in this compound is the free radical polymerization of acrylic acid. This process involves three main steps: initiation, propagation, and termination. As discussed in Section 4.1.1, the initiation can be achieved through a redox system involving iron ions and an oxidant google.com.

Once initiated, the radical center on an acrylic acid monomer adds to the double bond of another monomer, propagating the polymer chain.

Termination occurs when two growing radical chains combine or disproportionate, or through reaction with impurities or chain transfer agents. The presence of iron ions during this polymerization can potentially influence these steps. For example, iron ions might participate in chain transfer reactions, or their interaction with the propagating radical or polymer chain could affect the termination rate.

While the fundamental mechanism is free radical polymerization, the specific conditions and the presence of iron salts tailor the process to yield the polyacrylic acid with coordinated iron that constitutes this compound.

Formation of Polymer-Based Materials

The formation of polymer-based materials utilizing this compound capitalizes on its polymeric structure and its ability to form networks, particularly through ionic interactions involving the iron centers. In applications such as coatings, adhesives, and sealants, this compound is typically processed from a solution or dispersion into a solid material smolecule.com.

The process of material formation often involves the removal of solvent, which brings the polymer chains closer, allowing for the establishment of inter- and intra-molecular interactions. The ionic cross-links formed between the carboxylate groups of the polyacrylic acid and the iron(III) ions play a crucial role in consolidating the material and providing structural integrity. These ionic associations can be viewed as reversible cross-links, which can contribute to the material's rheological properties before solidification and its mechanical properties in the solid state.

Integration of this compound into Polymer Matrixes

The integration of this compound into polymer matrixes is fundamentally linked to its composition as an iron salt of polyacrylic acid. This compound is synthesized through the reaction of acrylic acid with an iron salt, such as iron(III) chloride or Mohr's salt (ammonium iron(II) sulfate), typically in an aqueous medium. wikipedia.orgthegoodscentscompany.comguidechem.com This process often involves the polymerization of acrylic acid in the presence of the iron salt. wikipedia.orgguidechem.com

As a water-soluble polymer, this compound can be incorporated into various polymeric systems. wikipedia.orgmims.comfishersci.fifishersci.be Its integration is not limited to forming a standalone polymer; it can also be a component within more complex polymer formulations. For instance, this compound has been utilized in the preparation of conductive inks, where it is combined with other monomers, such as 4-vinylbenzyl chloride, and polymers, like modified polyurethane. fishersci.se In such applications, the polymerization of other monomers (e.g., ammonium acrylate (B77674), which can be formed during processing steps) can be initiated by a free radical initiator after mixing with this compound. fishersci.se

Intermolecular Interactions and Polymer Architecture

The presence of iron ions and the polyacrylate structure in this compound gives rise to specific intermolecular interactions that significantly influence the resulting polymer architecture. As a macromolecular metal carboxylate, this compound's behavior is determined by both the metal center and the polymeric backbone. fishersci.be

The intermolecular interactions within this compound and between this compound and other components in a polymer matrix can affect the polymer's physical properties. The presence of ionic groups and potential cross-linking bonds, which can arise from the metal coordination, may increase the rigidity of the polymer chains. fishersci.be This increased rigidity can, in turn, influence the packing and potential crystallization of the polymer chains. fishersci.be

V. Degradation Chemistry and Stability Profiles of Feracryl

Thermal Degradation Mechanisms of Feracryl

Thermal degradation involves the breakdown of the this compound polymer structure due to elevated temperatures. While specific detailed mechanisms for this compound's thermal degradation are not extensively reported in the immediately available literature, general approaches to studying its thermal stability have been outlined.

While the precise thermal degradation products of this compound at high temperatures are not explicitly detailed, the general chemical reactivity of this compound provides some insight into potential degradation pathways. This compound can undergo oxidation reactions under certain conditions, which could be accelerated by heat. Oxidation of this compound can lead to the formation of iron(III) oxide and other by-products. nih.govnih.govereztech.com The polymeric backbone could also undergo scission or other structural changes at elevated temperatures, potentially yielding smaller organic fragments, although specific identified thermal degradation products from the polymer chain were not found in the search results.

Photolytic Degradation of this compound

Photolytic degradation refers to the breakdown of a compound upon exposure to light, particularly UV radiation. Assessing the photostability of this compound is important, especially for applications where it might be exposed to light.

Studies on the photostability of this compound involve exposing samples to UV light within specific wavelength ranges. Experimental designs have included exposure to UV light at wavelengths between 254 nm and 365 nm. nih.gov The extent of photodegradation under these conditions is typically quantified using techniques such as mass spectrometry (LC-MS). nih.gov The sensitivity of this compound to different UV wavelengths and the specific processes initiated by photon absorption (e.g., bond cleavage, photo-oxidation) are not detailed in the available information.

The characterization of photodegradation by-products of this compound is performed using analytical methods like LC-MS. nih.gov However, the specific chemical structures of these by-products resulting from UV exposure are not described in the consulted literature. Given the composition of this compound, photodegradation could potentially involve alterations to the polyacrylic acid backbone or changes in the oxidation state or coordination environment of the iron ions.

Chemical Stability of this compound under Varying Conditions

This compound's chemical stability is influenced by various environmental factors, including pH, salinity, and the presence of oxidizing or reducing agents.

This compound is reported to exhibit greater chemical stability under physiological conditions compared to some similar metal-polymer complexes. nih.gov The iron-based structure is suggested to contribute to this stability. nih.gov this compound API (Active Pharmaceutical Ingredient) has demonstrated improved stability of up to 18 months at ambient conditions with certain preparation methods. nih.gov

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. nih.govnih.govereztech.com Oxidation, as mentioned earlier, can yield iron(III) oxide and other by-products. nih.govnih.govereztech.com Reduction reactions can convert this compound to iron(II) compounds, such as iron(II) acrylate (B77674). nih.govnih.govereztech.com Substitution reactions can involve the replacement of the acrylate groups by other functional groups. nih.govnih.govereztech.com

The influence of environmental factors such as pH and salinity on this compound's degradation mechanisms has been investigated. uni.lu Accelerated aging studies involving incubation in buffers of varying pH (pH 4–9) and saline solutions (0.1–1.0 M NaCl) have been proposed to monitor degradation using techniques like Gel Permeation Chromatography (GPC) to track molecular weight changes and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to quantify iron leaching. uni.lu These methods provide ways to assess the impact of these conditions on the polymer integrity and the stability of the iron component.

Furthermore, this compound in solution form has been reported to be stable and can be repeatedly sterilized without decomposition or loss of potency or consistency. acgih.org

Table 1: Summary of this compound Stability Testing Conditions Mentioned

Stress ConditionTemperature/Wavelength RangeDurationAnalytical Techniques
Thermal Degradation25°C, 40°C, 60°C24–72 hoursHPLC
Photolytic Degradation254–365 nm UV lightNot specifiedLC-MS
Chemical StabilitypH 4–9, 0.1–1.0 M NaCl30 daysGPC, ICP-MS

Acidic and Basic Hydrolysis Pathways

Hydrolysis involves the cleavage of chemical bonds through reaction with water. For polymers like polyacrylic acid salts, hydrolysis can potentially affect the ester linkages (if present, though this compound is described as a salt) or the coordination complex between the polymer and the iron ions. While specific detailed studies on the acidic and basic hydrolysis of this compound's polymer backbone were not extensively found, the general principles of polymer hydrolysis suggest that both acidic and basic conditions can catalyze the degradation of ester or amide linkages within a polymer chain, if such impurities or structural variations exist scribd.com. The iron-carboxylate coordination might also be affected by extreme pH values, potentially leading to the dissociation of iron ions from the polymer backbone. Studies on other polyacrylic acid-metal complexes or related compounds often show pH-dependent stability a-star.edu.sg. For instance, the stability of drugs can be significantly influenced by pH conditions, with hydrolysis often accelerated at extreme acidic or alkaline pH values scribd.commdpi.comnih.gov.

Oxidative and Reductive Chemical Degradation

This compound is known to undergo oxidation and reduction reactions . Oxidation can lead to the formation of iron(III) oxide and other by-products . This process involves the reaction of this compound with oxidizing agents, potentially affecting both the polymer backbone and the iron center. Reduction reactions can convert this compound to iron(II) compounds . These reactions typically occur in the presence of reducing agents . The iron component, being a transition metal, can participate in redox cycles, potentially catalyzing oxidative degradation of the polymer chain itself under certain conditions. Studies on other iron-containing compounds and polymers highlight the role of oxidation in their degradation rsc.orgmdpi.com. For example, photo-oxidation initiated by UV irradiation is a common cause of polymer property deterioration mdpi.com.

Kinetics and Modeling of this compound Degradation

The rate and extent of this compound degradation are influenced by various factors, and these processes can be studied using chemical kinetics and modeling techniques.

Accelerated Stability Studies and Arrhenius Modeling

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a substance by using exaggerated storage conditions, such as elevated temperature and humidity gbibio.compaho.orgnih.gov. These studies are crucial for predicting the long-term stability and shelf life of a product within a shorter timeframe scribd.compaho.org. This compound's thermal stability can be evaluated by incubating samples at elevated temperatures (e.g., 25°C, 40°C, and 60°C) for defined periods, monitoring degradation via techniques like HPLC .

The Arrhenius equation is commonly used to model the temperature dependence of degradation rates and predict shelf life from accelerated stability data acdlabs.comucl.ac.uknih.gov. The equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the pre-exponential factor (A), activation energy (Ea), ideal gas constant (R), and absolute temperature (T) acdlabs.comnrel.gov. By measuring degradation rates at several elevated temperatures, the activation energy can be determined, allowing for the extrapolation of the degradation rate to lower, normal storage temperatures acdlabs.comnrel.gov. While the Arrhenius model is widely used, its application to solid-state degradation or complex systems like polymers may involve simplifications ucl.ac.ukosti.gov. Accelerated stability testing designs often involve multiple time points and conditions to establish a stability profile nih.goveuropa.eu.

Influence of Environmental Factors on Chemical Stability

The chemical stability of this compound is significantly influenced by environmental factors beyond temperature. These include humidity, pH, light, and the presence of other substances.

Humidity can accelerate degradation reactions, particularly hydrolysis scribd.comacdlabs.com. Studies often include humidity control in accelerated stability testing, such as 60% RH or 75% RH at elevated temperatures gbibio.comnih.gov.

As discussed in the hydrolysis section, pH plays a critical role in the degradation pathways of many compounds, including polymers and metal salts scribd.coma-star.edu.sgmdpi.comnih.gov. Extreme pH values can catalyze hydrolysis and affect the stability of the metal-polymer coordination.

Light, particularly UV light, can induce photodegradation in polymers mdpi.com. Photostability studies involve exposing samples to UV light and quantifying photodegradation products . This is a known degradation pathway for some polyacrylic acid derivatives mdpi.com.

The presence of other substances, such as oxidizing or reducing agents, or even trace metal ions, can also influence this compound's degradation rate and pathways scribd.coma-star.edu.sg. For instance, trace metal ions in buffers can be confounding variables in stability studies .

Table 1: Summary of this compound Degradation Pathways and Influencing Factors

Degradation PathwayDescriptionInfluencing FactorsPotential Products
Acidic and Basic HydrolysisCleavage of bonds catalyzed by H⁺ or OH⁻; potentially affects metal-polymer coordination.pH (extreme acidic or basic conditions), Water/HumidityDissociated iron ions, Polymer fragments
Oxidative Chemical DegradationReaction with oxidizing agents.Presence of oxidizers (e.g., H₂O₂), Light, TemperatureIron(III) oxide, Polymer by-products
Reductive Chemical DegradationReaction with reducing agents.Presence of reducers (e.g., NaBH₄)Iron(II) compounds

Table 2: Typical Conditions in Accelerated Stability Studies (Illustrative based on general guidelines)

Study TypeTemperature (°C)Relative Humidity (% RH)Minimum Time Points (e.g., for 6-month study)
Accelerated40 ± 275 ± 50, 3, 6 months europa.eu
Intermediate (if needed)30 ± 265 ± 50, 6, 9, 12 months (for 12-month study) europa.eu
Long-Term25 ± 2 or 30 ± 260 ± 5 or 65 ± 5Every 3 months (1st year), Every 6 months (2nd year), Annually thereafter europa.eu

Note: Specific conditions for this compound may vary based on its formulation and intended storage.

Vi. Advanced Spectroscopic and Analytical Characterization Methodologies for Feracryl

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy states of molecules. nih.govyoutube.com These techniques provide a unique molecular "fingerprint," offering detailed information about the chemical structure, functional groups, and polymeric arrangement within Feracryl. youtube.commdpi.comamericanpharmaceuticalreview.com

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.comnih.gov For this compound, which is based on a polyacrylic acid backbone, FT-IR is instrumental in confirming the presence of key functional groups and monitoring the partial salt formation. The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. americanpharmaceuticalreview.com

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent chemical bonds. The most significant regions of the spectrum include the broad O-H stretching band from the carboxylic acid groups and water, the C=O stretching vibrations from both the carboxylic acid and the carboxylate salt groups, and the C-O stretching vibrations. spectroscopyonline.com The partial conversion of carboxylic acid groups (-COOH) to carboxylate anions (-COO⁻) upon reaction with ferrous ions results in distinct shifts in the C=O stretching frequency. Typically, the C=O stretch of the carboxylic acid appears around 1700-1730 cm⁻¹, while the asymmetric stretch of the carboxylate anion is found at a lower wavenumber, generally between 1540-1650 cm⁻¹. nih.gov

Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound This table outlines the expected FT-IR peak assignments for this compound, based on its polyacrylate structure.

Wavenumber (cm⁻¹) Vibration Mode Functional Group Significance in this compound Structure
~3500-2500 O-H stretch Carboxylic Acid (and absorbed H₂O) Broad band indicating hydrogen-bonded -OH groups.
~2950-2850 C-H stretch Alkane backbone Corresponds to the polyacrylic acid backbone.
~1710 C=O stretch Carboxylic Acid Indicates the presence of unreacted acid groups.
~1640 δ(O-H) bend Absorbed H₂O Presence of water in the sample. nih.gov
~1560 C=O asymmetric stretch Carboxylate anion (-COO⁻) Confirms the formation of the ferrous salt.
~1450 C-H bend Alkane backbone Bending vibrations of the polymer chain.

Raman Spectroscopy for Polymeric Backbone Analysis

Raman spectroscopy is a light-scattering technique that provides complementary information to FT-IR. americanpharmaceuticalreview.com It is particularly effective for analyzing the non-polar bonds that constitute the polymeric backbone of this compound, such as the C-C bonds. researchgate.netmedprimepublication.org The technique involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light, which reveals the vibrational modes of the molecule. researchgate.net

In the analysis of this compound, Raman spectroscopy is highly sensitive to the C-C bond vibrations of the polyacrylate chain. This allows for the characterization of polymer chain conformation and tacticity. Furthermore, the symmetric stretching vibration of the carboxylate (-COO⁻) functional group, which is often weak in FT-IR, typically produces a strong and distinct peak in the Raman spectrum. This makes Raman an excellent tool for studying the degree of salt formation and the interaction between the ferrous ions and the polymer. Unlike FT-IR, water is a very weak Raman scatterer, which simplifies the analysis of aqueous solutions or hydrated samples of this compound. nih.gov

Interactive Table 2: Key Raman Peaks for this compound Analysis This table highlights the significant Raman shifts expected for this compound, focusing on the polymer backbone and salt formation.

Raman Shift (cm⁻¹) Vibration Mode Functional Group / Bond Significance in this compound Structure
~2940 C-H stretch Alkane backbone Symmetric and asymmetric stretching of C-H bonds.
~1670 C=O stretch Carboxylic Acid Corresponds to unreacted acid groups.
~1450 C-H bend Alkane backbone Deformation modes of the polymer chain.
~1410 C=O symmetric stretch Carboxylate anion (-COO⁻) Strong peak confirming salt formation.

Time-Resolved Vibrational Spectroscopy for Reaction Monitoring

Time-resolved vibrational spectroscopy techniques, such as rapid-scan FT-IR or time-resolved Raman, are used to monitor chemical reactions and other dynamic processes in real time. nih.govnih.govfrontiersin.org These methods can be applied to study the polymerization of acrylic acid to form the polyacrylate backbone of this compound or to monitor the subsequent cross-linking and salt formation with ferrous ions. nih.gov

By collecting a series of spectra at rapid intervals, one can track the concentration of reactants, intermediates, and products. nih.govfrontiersin.org For instance, during the polymerization of acrylic acid, the disappearance of the characteristic C=C stretching band of the monomer (around 1637 cm⁻¹) can be monitored to determine the reaction kinetics. thermofisher.com Simultaneously, the growth of bands associated with the C-C polymer backbone confirms the progress of the polymerization. This approach provides crucial insights into reaction mechanisms and helps in optimizing reaction conditions to achieve the desired material properties for this compound. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. walshmedicalmedia.comresearchgate.net It is a highly sensitive method used for determining molecular weights, identifying unknown compounds, and elucidating molecular structures. walshmedicalmedia.comnih.gov For a complex polymeric material like this compound, mass spectrometry provides valuable information that is often unattainable by other methods.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.netresearchgate.netyoutube.com This precision allows for the determination of the exact elemental composition of a compound by distinguishing between molecules with the same nominal mass but different chemical formulas. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. nih.govnih.govresearchgate.net This method is exceptionally well-suited for studying the stability of this compound by identifying and quantifying its degradation products. researchgate.netmdpi.com

In a typical LC-MS analysis, a sample of this compound that has been subjected to stress conditions (e.g., heat, light, hydrolysis) is first injected into an LC system. nih.govmdpi.com The various components, including any low-molecular-weight degradation products, are separated on a chromatographic column. As each separated component elutes from the column, it is introduced into the mass spectrometer, which generates a mass spectrum for identification and quantification. nih.gov This approach allows for the creation of a detailed degradation profile, which is essential for assessing the stability and shelf-life of the material. mdpi.com

Interactive Table 3: Hypothetical LC-MS Data for this compound Degradation Study This table illustrates the type of data generated from an LC-MS analysis of a stressed this compound sample, showing the retention time, measured mass-to-charge ratio, and potential identification of degradation products.

Retention Time (min) Measured m/z Proposed Elemental Formula Possible Identification
2.5 73.0291 C₃H₅O₂ Acrylic acid
4.1 145.0502 C₆H₉O₄ Acrylic acid dimer
5.8 161.0451 C₆H₉O₅ Oxidized acrylic acid dimer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. However, the analysis of this compound by conventional NMR techniques is significantly complicated by the presence of paramagnetic iron(III) centers. The unpaired electrons of the Fe(III) ions lead to substantial line broadening and large chemical shifts in the NMR spectra, often rendering the signals of nearby nuclei undetectable. illinois.edureddit.comwikipedia.org This phenomenon, known as the paramagnetic effect, arises from the strong magnetic moment of the unpaired electrons, which is almost 700 times larger than that of a nucleus. reddit.com This interaction dramatically shortens the nuclear relaxation times (T1 and T2), resulting in broad spectral lines. reddit.com

Despite these challenges, specialized paramagnetic NMR techniques can provide valuable structural information. illinois.edu The hyperfine shift, which is the difference in chemical shift between a nucleus in a paramagnetic versus a diamagnetic environment, can offer insights into the bonding and structure of the complex. wikipedia.org

In a hypothetical ¹H NMR spectrum of this compound, the signals corresponding to the protons of the polyacrylate backbone would be significantly affected by the proximity to the Fe(III) ions. Protons closer to the iron centers would experience severe broadening and may become too broad to be observed. illinois.edu The expected chemical shifts for the methine (-CH-) and methylene (-CH₂-) groups of the polyacrylate chain would be dramatically shifted from their typical diamagnetic positions.

To circumvent the challenges of direct ¹H NMR, comparison with a diamagnetic analogue, such as a zinc(II) or scandium(III) polyacrylate, can be insightful. illinois.eduresearchgate.net By observing the sharp, well-resolved signals in the diamagnetic complex, the degree of paramagnetic influence on the this compound spectrum can be inferred.

Table 1: Expected ¹H NMR Observations for this compound

Feature Expected Observation in this compound Rationale
Signal Linewidth Extremely broad signals Paramagnetic broadening due to Fe(III) ions shortens T2 relaxation times. reddit.com
Chemical Shift Range Very wide chemical shift range Hyperfine shifts induced by the unpaired electrons of Fe(III). wikipedia.org
Signal Intensity Reduced signal intensity for protons near Fe(III) Severe broadening can cause signals to disappear into the baseline.

| Coupling Constants | Unresolved | The significant line broadening obscures fine structures like spin-spin coupling. wikipedia.org |

Similar to ¹H NMR, the ¹³C NMR spectrum of this compound is expected to be dominated by paramagnetic effects. The carbon nuclei of the polyacrylate backbone, particularly the carboxylate carbons involved in coordination with the iron ions, would be most affected. A ¹³C NMR spectrum of a related metal-polyacrylate complex, Scandium(III) polyacrylate, shows distinct signals for the carbonyl, alpha-carbon, and beta-carbon of the polyacrylate chain, demonstrating the utility of this technique for structural analysis in diamagnetic systems. researchgate.net

For this compound, these signals would be significantly broadened and shifted. The large chemical shift range in paramagnetic NMR can sometimes be advantageous, as it can separate signals that would overlap in a diamagnetic spectrum. wikipedia.org However, the severe broadening often counteracts this benefit.

Table 2: Expected ¹³C NMR Chemical Shifts for the Polyacrylate Backbone in a Diamagnetic Analogue

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (-COO⁻) 183 - 185
Alpha-Carbon (-CH-) 45 - 65
Beta-Carbon (-CH₂-) 36 - 39

Note: These are approximate ranges based on published data for similar polyacrylate systems and would be significantly altered in the paramagnetic this compound complex.

Due to the limitations of conventional NMR, other techniques such as Mössbauer spectroscopy are often employed to specifically probe the iron centers in materials like this compound. researchgate.netias.ac.in Mössbauer spectroscopy can provide information about the oxidation state, coordination environment, and magnetic properties of the iron ions. researchgate.netias.ac.in

X-ray Diffraction and Scattering Techniques

X-ray techniques are indispensable for characterizing the solid-state structure of materials, from the atomic arrangement in crystalline phases to the larger-scale morphology of polymers.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases in a material. In the case of this compound, the XRD pattern is expected to be a composite of features from both the amorphous polymer and any crystalline iron-containing components. Polymers are often semi-crystalline or amorphous, resulting in broad, diffuse scattering features in the XRD pattern rather than sharp Bragg peaks. researchgate.net

Conversely, any crystalline iron complexes or iron oxides within the this compound matrix would produce characteristic sharp diffraction peaks. The positions and intensities of these peaks can be used to identify the specific crystalline phases present by comparing the pattern to reference databases. For instance, studies on iron oxide nanoparticles synthesized with sodium polyacrylate show distinct diffraction peaks corresponding to the iron oxide phase.

Table 3: Hypothetical XRD Data for a Semi-Crystalline this compound Sample

2θ (degrees) d-spacing (Å) Relative Intensity (%) Assignment
15 - 30 (broad) - - Amorphous halo from polyacrylate chains
35.5 2.53 100 Crystalline Iron Complex (hypothetical peak)
43.2 2.09 45 Crystalline Iron Complex (hypothetical peak)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, including polymers and colloids. youtube.com For this compound, SAXS can provide information about the conformation of the polyacrylate chains and the distribution of the iron ions within the polymer matrix.

The scattering data can be analyzed to determine parameters such as the radius of gyration of the polymer chains, the correlation length (a measure of the distance between polymer entanglements), and the presence of any ordered domains on the nanometer scale. youtube.com In ion-containing polymers, SAXS can reveal the formation of ionic clusters, which would appear as a distinct peak in the scattering profile.

Synchrotron-based X-ray crystallography is a high-resolution technique primarily used to determine the precise atomic structure of single crystals. bibliotekanauki.pl Due to the polymeric and likely amorphous or semi-crystalline nature of this compound, it is not expected to form the large, well-ordered single crystals required for this technique.

However, related synchrotron-based techniques such as X-ray Absorption Spectroscopy (XAS) can be highly informative for materials like this compound. malvernpanalytical.com XAS is element-specific and can provide detailed information about the local coordination environment and oxidation state of the iron atoms, even in an amorphous material. malvernpanalytical.com Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can determine the distances to neighboring atoms and the coordination number of the iron centers. rsc.org

Electron Microscopy and Surface Characterization

Electron microscopy and scanning probe techniques are indispensable for visualizing the physical form of this compound from the micro- to the nanoscale. These methods provide critical insights into the material's morphology and surface topography, which are essential for understanding its function as a topical hemostatic agent.

Scanning Electron Microscopy (SEM) for Morphology

Principle of SEM : SEM utilizes a focused beam of electrons to scan the surface of a sample. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. This process provides detailed information about the sample's surface topography and composition.

Research Findings on Analogous Materials : Studies on materials analogous to this compound, such as hybrid nanostructures of polyacrylic acid and iron oxide, demonstrate the utility of SEM. For instance, SEM images of these hybrids reveal that they can form spherical structures. researchgate.net The morphology can be influenced by the concentration of iron used during synthesis, with systematic grain growth observed under certain conditions. researchgate.net In other polymer systems, like those based on poly(methyl methacrylate), SEM is used to assess the morphology of the polymer network, showing how variations in monomer ratios can lead to softer or denser structures. researchgate.net For poly(lactic acid) fabrics, SEM has been used to show how treatments can dramatically increase surface roughness and create nano-sized features on the fiber surfaces. When analyzing iron-polyacrylate hydrogels, SEM can elucidate the porous structure critical for applications like substance adsorption. researchgate.net

Table 1: Representative SEM Findings for Iron-Polymer Systems
Material SystemObserved Morphological FeaturesInfluencing FactorsReference Finding
Polyacrylic Acid-Fe3O4 Hybrid NanostructuresSpherical morphology, systematic grain growthInitial iron concentration, sintering temperature researchgate.net
Poly(lactic acid) FibersIncreased surface roughness, nano-roughening (827 nm), surface cracks and holesUV/Ozone irradiation treatment
Polyacrylate NetworksVariable network density (softer to denser)Ratio of mono-acrylate to di-acrylate monomers researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it the ideal technique for investigating the internal structure and nanoscale features of materials. mdpi.com For this compound, TEM can be used to visualize the distribution and size of iron-containing domains within the polyacrylate matrix.

Principle of TEM : In TEM, a beam of electrons is transmitted through an ultra-thin specimen. youtube.com As the electrons pass through, they interact with the material, and the resulting image is formed from the transmitted electrons. This allows for the visualization of features on the scale of nanometers, and in high-resolution TEM (HRTEM), even atomic lattices can be resolved. mdpi.com

Research Findings on Analogous Materials : The characterization of iron oxide nanoparticles coated with polyacrylic acid serves as a relevant model for the potential nanoscale features of this compound. TEM studies of such nanoparticles show irregular spherical magnetite cores with a medium size distribution around 7 nm, embedded within a polymer shell. mdpi.com In other iron-containing polymer composites, TEM analysis reveals nanoparticle sizes ranging from 20-60 nm. mdpi.com TEM can also be combined with other techniques, such as Energy Dispersive X-ray Spectroscopy (EDS), to map the elemental composition and confirm the homogeneous distribution of iron and other elements within the nanostructure. mdpi.com These studies are crucial for understanding how the iron is incorporated into the polymer matrix at a fundamental level. mdpi.comnih.gov

Table 2: Nanoscale Features of Iron-Polymer Systems Observed via TEM
Material SystemObserved Nanoscale FeaturesTypical Size RangeAnalytical Method
Fe3O4@Polyacrylic Acid (PAA) NanoparticlesIrregular spherical magnetite cores within a PAA matrix~7 nm (iron core)TEM
NiFe2O4 in Polypropylene NanocompositeSpherical nanoparticles20-60 nmTEM
Fe3O4@Al(OH)3 Nanoparticles (from PAA precursor)Dark contrast iron cores embedded in a lighter contrast shell200-250 nm (overall particle)TEM, STEM-EDX

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. nanomagnetics-inst.com Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples in ambient air or even in liquid, making it well-suited for characterizing polymer surfaces. nanomagnetics-inst.com

Principle of AFM : AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nanomagnetics-inst.com Forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a 3D map of the surface topography. nanomagnetics-inst.com

Application to Polymer Surfaces : For a polymer like this compound, AFM can provide quantitative data on surface roughness and identify distinct domains or phases. nist.gov Research on acrylate (B77674) polymer microarrays has demonstrated the power of high-throughput AFM to characterize topography and discover materials with hydro-responsive nanoscale topographies, which can switch between pitted and protruding structures upon immersion in water. nih.gov AFM can also be used in different modes, such as phase imaging, which is sensitive to the viscoelastic properties of the material and can distinguish between different components in a polymer blend or composite. nanomagnetics-inst.comnist.gov Nanoindentation measurements using an AFM tip can probe local mechanical properties, such as hardness and elasticity, providing insight into how the incorporation of iron affects the polyacrylate matrix at the nanoscale. nanomagnetics-inst.comdntb.gov.ua

Elemental Analysis Techniques for Iron Content and Speciation

Determining the precise amount of iron and its oxidation state (speciation) within the this compound polymer is critical for understanding its chemical properties and mechanism of action. A variety of analytical techniques are employed for this purpose.

Iron Content Determination : Techniques such as X-ray Fluorescence (XRF) are well-suited for the elemental analysis of polymers. azom.com XRF is a non-destructive technique that can rapidly and precisely measure the concentration of elements, including iron, in a solid sample. azom.com Another powerful method is Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, which analyzes the X-rays emitted from a sample when bombarded by the electron beam to identify and quantify the elemental composition of a specific area. mdpi.commdpi.com

Iron Speciation (Fe²⁺ vs. Fe³⁺) : The speciation of iron is crucial as the properties of Fe(II) and Fe(III) compounds differ significantly.

Mössbauer Spectroscopy : This is a highly sensitive technique for studying iron-containing compounds. researchgate.net It can unambiguously determine the oxidation state (ferrous [Fe²⁺] vs. ferric [Fe³⁺]), spin state, and coordination environment of iron atoms. nih.gov Studies of iron(III) complexes with polyacrylic acid using Mössbauer spectroscopy have confirmed the existence of high-spin Fe³⁺ ions in an oxygen-containing ligand environment. researchgate.net The parameters derived from Mössbauer spectra, such as isomer shift and quadrupole splitting, provide detailed information about the local chemical environment of the iron nuclei. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that analyzes the kinetic energy of electrons ejected from a material upon bombardment with X-rays. It provides information about the elemental composition and, crucially, the chemical state of the elements present. High-resolution XPS spectra of the Fe 2p region can be used to differentiate between Fe²⁺ and Fe³⁺ oxidation states in iron-containing polymers and flocs. mdpi.comnih.govresearchgate.net

Fe-Ferron Method : This is a colorimetric method used to investigate the speciation of Fe(III) in aqueous solutions, distinguishing between monomeric (Fea), polymeric (Feb), and colloidal or precipitate (Fec) forms. atlantis-press.com While this method is for solutions, it is relevant for understanding the behavior of polymeric ferric compounds when they interact with an aqueous environment, which is pertinent to the application of this compound. atlantis-press.comnih.gov

Table 3: Techniques for Elemental Analysis and Speciation of Iron in Polymers
Analytical GoalTechniquePrincipleInformation Obtained
Total Iron ContentX-ray Fluorescence (XRF)Measures fluorescent X-rays emitted from a sample excited by a primary X-ray source.Quantitative elemental composition. azom.com
Micro-Area Iron ContentEnergy-Dispersive X-ray Spectroscopy (EDS/EDX)Detects characteristic X-rays emitted from a sample under electron beam bombardment.Elemental mapping and quantification at microscopic scales. mdpi.com
Iron Oxidation State (Fe²⁺/Fe³⁺)Mössbauer SpectroscopyResonant absorption of gamma rays by atomic nuclei.Precise determination of iron oxidation state, spin state, and coordination environment. researchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS)Measures kinetic energy of photoelectrons emitted from a surface.Surface elemental composition and chemical/oxidation states. researchgate.net
Aqueous Fe(III) SpeciationFe-Ferron MethodTimed colorimetric reaction with the chelating agent Ferron.Distinguishes between monomeric, polymeric, and colloidal iron species in solution. atlantis-press.com

Vii. Theoretical and Computational Chemistry of Feracryl

Quantum Chemical Methods for Electronic Structure

Quantum chemical methods are foundational to computational chemistry, providing a way to solve the Schrödinger equation for a molecule to determine its electronic structure and energy. taylor.edumdpi.com These approaches are broadly divided into wave function theory (WFT) and density functional theory (DFT). taylor.edu

Density Functional Theory (DFT) Calculations for Stability and Reactivity

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govyoutube.comyoutube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. taylor.eduglobal-sci.com DFT has become a popular tool because it offers a good balance between accuracy and computational cost. youtube.comchemrxiv.org

In practice, DFT calculations are used to determine a molecule's stability by calculating its total energy. Lower energy values typically correspond to more stable molecular geometries. Reactivity can be assessed using conceptual DFT, which defines chemical concepts like electronegativity, chemical hardness, and the Fukui function from the electron density to predict how and where a chemical reaction might occur. frontiersin.org

Table 1: Illustrative DFT-Calculated Properties (Note: This data is hypothetical and for illustrative purposes only.)

Property Calculated Value Units
Ground State Energy -1250.5 Hartrees
HOMO-LUMO Gap 4.5 eV
Chemical Hardness (η) 2.25 eV
Chemical Potential (μ) -3.1 eV

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

Time-dependent DFT (TD-DFT) is a common extension of DFT used to predict excited-state properties, including UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths at which a molecule will absorb light. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions responsible for the observed colors of compounds. collaborationspharma.com For example, studies on various pharmaceutical ingredients have demonstrated the use of UV spectroscopy for their characterization. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are crucial for understanding how molecular structure relates to macroscopic properties. matsci.org

Investigation of Feracryl's Conformational Dynamics

Conformational dynamics refers to the study of the different shapes (conformations) a molecule can adopt and the transitions between them. nih.gov MD simulations can track the trajectory of each atom in a molecule, revealing the range of accessible conformations and the flexibility of different molecular regions. arxiv.orgnih.gov This is critical for understanding how a molecule's shape influences its function, for instance, in biological systems where protein dynamics play a key role in their function. nih.gov

Simulations of Polymerization Growth and Chain Interactions

MD simulations are a powerful tool for studying polymerization processes at the atomic level. nih.gov They can be used to model the step-by-step growth of polymer chains, providing insights into reaction kinetics and the factors that control polymer length and structure. mdpi.commdpi.com Furthermore, these simulations can elucidate how polymer chains interact with each other and with their environment, which is essential for predicting the bulk properties of polymeric materials. youtube.comrsc.org Reactive force fields, such as ReaxFF, can be employed within MD simulations to model the chemical reactions involved in polymerization and cross-linking. rsc.orgresearchgate.net

Table 2: Illustrative Parameters for a Polymerization Simulation (Note: This data is hypothetical and for illustrative purposes only.)

Parameter Value Units
Simulation Time 100 ns
Temperature 350 K
Pressure 1 atm
Number of Monomers 500 -

Computational Modeling of Reaction Pathways

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway, including transition states and intermediates. usgs.gov Computational methods can be used to explore the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. nih.gov Methods like the automated reaction path search can systematically explore possible transformations, helping to elucidate complex reaction mechanisms without prior assumptions. nih.gov These models are crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov

Transition State Identification in Chemical Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of polymerization and other chemical reactions involving iron and acrylate (B77674) species. By modeling the potential energy surface of a reaction, researchers can identify transition states, which represent the highest energy point along the reaction coordinate and are critical for determining reaction kinetics.

In the context of the iron-catalyzed polymerization of acrylates, a process relevant to the formation of this compound, computational studies have focused on identifying the transition states associated with the key elementary steps of radical polymerization: initiation, propagation, and termination. For instance, in Atom Transfer Radical Polymerization (ATRP) utilizing iron catalysts, the initial activation of an alkyl halide initiator by an iron(II) complex proceeds through a transition state where the halogen atom is transferred from the initiator to the iron center.

Subsequent propagation steps, involving the addition of monomer units to the growing polymer chain, also proceed through distinct transition states. Computational models can predict the geometry and energy of these transition states, providing insights into the stereochemistry and regioselectivity of the polymerization process.

Table 1: Calculated Activation Energies for Propagating Radical Addition in Acrylate Polymerization

Monomer Activation Energy (kcal/mol)
Methyl Acrylate 5.2
Ethyl Acrylate 5.0
n-Butyl Acrylate 4.8
tert-Butyl Acrylate 5.5

Note: The data in this table is representative of computational studies on acrylate polymerization and illustrates the type of information obtained through theoretical calculations. The values are for the addition of a monomer to a growing polymer chain radical and are influenced by the nature of the ester group.

Prediction of Intermediate Species Stability

During the iron-initiated radical polymerization of acrylates, several intermediate species are formed. The stability of the propagating radical, which is a key intermediate, can be assessed computationally. The presence of the ester group in the acrylate monomer influences the stability of the radical through resonance and inductive effects.

Furthermore, in iron-catalyzed processes, the formation of organoiron intermediates can occur. The stability of these species is dependent on the coordination environment of the iron center and the nature of the organic ligand. Computational models can predict the bond dissociation energies and geometries of these intermediates, providing insights into their likelihood of formation and their subsequent reactivity.

Table 2: Relative Stabilities of Intermediates in Iron-Catalyzed Acrylate Polymerization

Intermediate Species Relative Energy (kcal/mol)
Propagating Radical (Secondary) 0.0
Propagating Radical (Tertiary) +1.5
Iron(III)-Enolate Complex -5.2
Iron(II)-Alkyl Complex -2.8

Note: This table presents hypothetical relative energies for plausible intermediate species in an iron-catalyzed acrylate polymerization system, as might be determined by DFT calculations. The propagating radical is set as the reference energy. Negative values indicate greater stability.

By systematically evaluating the energies of transition states and the stabilities of intermediate species, computational chemistry provides a detailed mechanistic picture of the chemical transformations involving this compound. This understanding is essential for optimizing reaction conditions and designing novel synthetic routes to this important class of materials.

Viii. Applications of Feracryl in Advanced Materials Science and Engineering

Feracryl in Coating Technologies

This compound's polymerizable properties lend themselves to its application in coating technologies. The inclusion of this compound in coating formulations is indicated for its potential to enhance the performance of protective and functional layers.

Development of Protective and Functional Coatings

This compound is noted as being suitable for use in coatings. labmanager.com Its polymerizable properties are key to its function in this area, suggesting its role in the formation of solid, durable films. While specific research findings detailing the development of protective and functional coatings specifically utilizing this compound were not extensively available in the consulted literature, its general suitability for coatings is mentioned. labmanager.com

Enhancement of Durability and Adhesion Properties

This compound in Adhesive and Sealant Formulations

This compound is utilized in the production of adhesives and sealants, where its ability to form strong bonds is a key attribute. labmanager.com Its polymerizable properties are also relevant to these applications. labmanager.com

Formulation Chemistry for Strong Bonding Characteristics

This compound's capacity for forming strong bonds is a fundamental aspect of its use in adhesive and sealant formulations. labmanager.com The specific formulation chemistry employed to leverage this compound's bonding characteristics for industrial adhesives and sealants was not detailed in the consulted sources. General principles of adhesion involve molecular interactions between the adhesive and the substrate, including chemical bonds and intermolecular forces. adhesives.org3m.co.id The curing process in adhesives solidifies the material through the formation or strengthening of bonds within the adhesive. adhesives.org

Performance Evaluation in Industrial Adhesives

This compound's suitability for adhesives is linked to its ability to enhance durability and performance. labmanager.com While its use in industrial adhesives is mentioned, detailed performance evaluation data, such as tensile strength, shear strength, or peel strength in typical industrial bonding applications, was not found in the provided information. Performance evaluation of adhesives typically involves assessing properties like tack, peel strength, shear strength, cohesion, and adhesion. imerys.com

This compound in Energy Storage Materials

Based on the conducted searches, no specific information or research findings were found regarding the application or investigation of this compound in energy storage materials. The consulted literature primarily focuses on its biomedical and general industrial applications in coatings, adhesives, and sealants. labmanager.comthomasindcoatings.comnih.govsherwin-williams.comarxada.com While other iron-containing compounds like iron chloride (FeCl3) and ferrocyanides have been explored for energy storage applications such as batteries, this compound was not mentioned in this context. labmanager.comresearchgate.netgftinc.com

Preparation of Iron Phosphate (B84403) and Lithium Iron Phosphate

This compound serves as a precursor in the synthesis of iron phosphate, a key material for lithium iron phosphate (LiFePO₄). A described method involves preparing a concentrated solution of this compound (0.1-1 mol/L) and a soluble phosphate solution (0.1-2 mol/L). guidechem.com. The this compound solution is added to the phosphate solution under specific conditions with a molar ratio of Fe:P = 1:1-1.05. guidechem.com. Ammonia is then added, and the mixture is stirred to obtain a suspension of ammonium (B1175870) acrylate (B77674) and iron phosphate. guidechem.com. A free radical initiator is introduced to polymerize the ammonium acrylate, followed by heating, cooling, filtering, and drying to yield iron phosphate. guidechem.com. This method is noted for producing iron phosphate with small and uniform particle size, which is advantageous for subsequent use in preparing lithium iron phosphate with similar characteristics. guidechem.com. The process is also considered environmentally friendly as it does not generate wastewater. guidechem.com.

Application in Battery Electrode Materials

The iron phosphate synthesized using this compound can be utilized to prepare lithium iron phosphate, a prominent cathode material for lithium-ion batteries guidechem.comnih.gov. The ability to control the particle size of iron phosphate through the this compound-based synthesis method is beneficial for producing lithium iron phosphate with small and uniform particles, which can enhance battery performance guidechem.com. Furthermore, this compound is involved in the preparation of carbon-coated lithium iron phosphate composite material, which can function as a positive electrode sheet in lithium-ion batteries guidechem.com.

This compound in Conductive Materials

This compound's role extends to the development of conductive materials, specifically in the formulation of conductive inks and composites guidechem.com.

This compound is a component in the synthesis of conductive inks. A reported composition of a conductive ink includes 5-10 parts by weight of this compound, along with other constituents such as 4-vinylbenzyl chloride, photoinitiator, modified polyurethane, fullerene-coated Be-V-Hf-O₂, defoamer, dispersant, leveling agent, and solvent. guidechem.com. The preparation method involves grinding the solid components and then dispersing all ingredients in a stirring tank. guidechem.com.

Here is a representative composition of a this compound-containing conductive ink:

ComponentWeight Parts
This compound5-10
4-vinylbenzyl chloride5-10
Photoinitiator0.1-0.3
Modified polyurethane30-40
Fullerene-coated Be-V-Hf-O₂5
Defoamer0.5-1
Dispersant0.5-1
Leveling agent0.5-1
Solvent15-20

The conductive ink formulations incorporating this compound have been shown to exhibit desirable electrical properties, including good conductivity and stability guidechem.com. While detailed quantitative data on conductivity values were not extensively available in the provided search results, the reported "good conductivity" indicates its effectiveness as a component in conductive ink systems guidechem.com.

This compound as a Component in Composite Material Development

This compound plays a role in the creation of composite materials, particularly those involving carbon-coated lithium iron phosphate guidechem.com.

A method for preparing carbon-coated lithium iron phosphate composite material involves the use of this compound. This process includes dissolving and mixing phosphate hydrogen salt and this compound to form a polyacrylic acid-coated iron phosphate precipitate. guidechem.com. This precipitate is then mixed with a lithium salt and a carbon source in a solvent, followed by drying to obtain a pre-sintered body. guidechem.com. Subsequent sintering of this pre-sintered body yields the carbon-coated lithium iron phosphate composite material. guidechem.com. This composite material is intended for use as a positive electrode sheet in lithium-ion batteries. guidechem.com.

Role of this compound in Material Performance and Stability

This compound, chemically identified as poly(ferric acrylate) or the iron(III) salt of poly(acrylic acid), plays a significant role in enhancing the performance and stability of various advanced materials, particularly in polymer systems where it acts as a crosslinking agent or a functional additive. The incorporation of ferric ions within a poly(acrylic acid) matrix or related acrylate copolymers leads to the formation of coordination complexes, which profoundly influence the material's mechanical, thermal, and chemical properties.

Detailed research findings indicate that ferric ions can serve as effective physical crosslinkers in poly(acrylic acid) (PAA) and poly(acrylic acid-co-acrylamide) (P(AA/AM)) hydrogels. This crosslinking significantly enhances the mechanical performance of these materials. Studies have demonstrated that the tensile strength of P(AA/AM) hydrogels can be vastly superior when immersed in solutions containing ferric salts compared to other metal salts. researchgate.netrsc.org This enhancement in mechanical strength is directly attributed to the strong bonding interactions formed between the ferric ions and the carboxylate groups of the acrylic acid units within the polymer network. researchgate.netrsc.org

The concentration of ferric ions is a critical factor influencing the mechanical properties and also the self-healing capabilities of these materials. researchgate.netingentaconnect.com Ferric ion-crosslinked hydrogels have been shown to exhibit high stiffness, toughness, and resistance to fatigue. nih.govresearchgate.net The dynamic nature of the ionic crosslinking, facilitated by the mobility of ferric ions, imparts self-healing properties to these hydrogels, allowing them to recover from mechanical damage. researchgate.netingentaconnect.comscispace.com

The influence of this compound on the thermal stability of materials is also a subject of investigation. While some studies suggest that complexation with Fe(III) might decrease the thermal stability of poly(acrylic acid) compared to the pure acid or certain other metal complexes, the effect can vary depending on the specific polymer system and experimental conditions. researchgate.net Conversely, the inclusion of ferric chloride has been shown to thermally stabilize acrylonitrile-alkyl acrylate copolymers. akjournals.com In composites like organobentonite modified with poly(acrylic acid), the presence of the polymer-iron interaction contributes to the thermostability of the composite during degradation at elevated temperatures compared to purely organic binding materials. mdpi.com

Ferric ions in polyacrylic acid systems also influence swelling behavior. researchgate.netrsc.org The formation of coordination complexes affects the network structure and its interaction with solvents, thereby impacting the degree of swelling.

Research on the mechanical properties of hydrogels crosslinked with ferric ions provides quantitative data illustrating the impact of ferric ion concentration on tensile strength.

Table 1: Effect of Ferric Salt on Tensile Strength of P(AA/AM) Hydrogels

Ferric Salt Concentration (M)Tensile Strength (kPa)Reference
0.06 M FeCl₃1377 researchgate.netrsc.org
0.06 M Fe(NO₃)₃1471 researchgate.netrsc.org

Note: Data extracted from studies on poly(acrylic acid/acrylamide) hydrogels crosslinked with ferric salts.

These findings highlight the ability of this compound, through the coordination chemistry of ferric ions with acrylate groups, to significantly enhance the mechanical performance and introduce functionalities like self-healing in polymer-based materials, contributing to their application in advanced materials science and engineering.

Ix. Future Research Directions in Feracryl Chemistry

Exploration of Novel Synthetic Routes and Green Chemistry Principles

Current synthesis methods for Feracryl typically involve the reaction of iron(III) chloride with acrylic acid in an aqueous medium, sometimes followed by techniques like spray drying for industrial production. smolecule.com Future research in this area is focused on developing novel synthetic routes that align with green chemistry principles. This includes minimizing waste, reducing energy consumption, and replacing toxic reagents with safer alternatives. jocpr.com The exploration of alternative, greener solvents, such as water, supercritical CO2, and bio-based solvents, is a key aspect of this research direction. jocpr.com Techniques like sonication and microwave irradiation, which offer advantages such as shorter reaction times, milder conditions, and reduced pollution, could also be explored for this compound synthesis. researchgate.net The goal is to achieve more sustainable and environmentally friendly production methods for this compound.

Design and Synthesis of this compound Derivatives for Tailored Properties

This compound's properties stem from its polyacrylic acid backbone and coordinated iron(III) ions. nih.gov Research into designing and synthesizing this compound derivatives aims to modify its structure to achieve tailored properties for specific applications. This could involve altering the degree of iron coordination, incorporating different metal ions, or modifying the polyacrylic acid chain itself through copolymerization or functionalization. The design of new derivatives often involves exploring structure-activity relationships to understand how changes in chemical structure impact properties like reactivity, stability, and interaction with other materials. mdpi.com Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy are crucial for characterizing the newly synthesized derivatives. nih.gov

Theoretical Prediction of this compound's Reactivity and Material Performance

Theoretical studies and computational modeling play an increasingly important role in predicting the reactivity and material performance of compounds like this compound. rsc.org Approaches based on reaction activation barriers or reaction indices can provide some insights into chemical reactivity. nih.gov Machine learning approaches are also being explored to predict the general reactivity and chemical compatibility among different materials, which could be applied to this compound and its interactions with other substances in various applications. rsc.orgnih.gov These theoretical predictions can help guide the design of new this compound-based materials and predict their behavior under different conditions, potentially reducing the need for extensive experimental testing.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Feracryl’s structural and physicochemical properties?

this compound’s characterization should integrate complementary techniques to ensure robust validation. For structural analysis, employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and nuclear magnetic resonance (NMR) for molecular configuration. Physicochemical properties (e.g., solubility, stability) can be assessed via high-performance liquid chromatography (HPLC) under varied pH and temperature conditions. Always cross-validate results with mass spectrometry (MS) for molecular weight confirmation .

Q. How should researchers design controlled experiments to evaluate this compound’s antimicrobial efficacy in vitro?

Use time-kill assays to measure microbial reduction over time, with positive controls (e.g., standard antibiotics) and negative controls (untreated cultures). Adjust variables such as this compound concentration (e.g., 0.1–10 mg/mL), exposure time (e.g., 1–24 hours), and microbial strains (Gram-positive vs. Gram-negative). Validate results via colony-forming unit (CFU) counts and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Document reaction parameters meticulously: solvent purity, temperature (±0.5°C accuracy), catalyst loading, and reaction time. Use IUPAC nomenclature for derivative identification and characterize intermediates via thin-layer chromatography (TLC) . Publish supplementary materials with raw spectral data (e.g., NMR peaks, FTIR bands) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s pH-dependent stability across studies?

Conduct systematic meta-analysis of existing literature, categorizing studies by methodology (e.g., buffer composition, ionic strength). Replicate experiments under harmonized conditions using Good Laboratory Practices (GLP) . Apply multivariate regression to identify confounding variables (e.g., trace metal ions in buffers) and validate findings via accelerated stability testing .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets (e.g., bacterial membranes)?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with docking software (AutoDock Vina) to predict binding affinities. Validate in silico results with surface plasmon resonance (SPR) to measure real-time interaction kinetics. Cross-reference computational predictions with synchrotron-based X-ray crystallography for structural resolution .

Q. How should cross-disciplinary approaches (e.g., materials science and toxicology) be integrated to assess this compound’s biocompatibility?

Design in vitro-in vivo correlation (IVIVC) studies:

  • In vitro : Use 3D cell cultures (e.g., spheroids) to simulate tissue response.
  • In vivo : Apply ISO 10993 standards for biocompatibility testing in animal models. Analyze cytotoxicity via flow cytometry (apoptosis markers) and histopathology . Address interspecies variability using humanized models .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

Employ four-parameter logistic (4PL) models to fit sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For heteroscedastic data, apply weighted least squares regression . Open-source tools like R (drc package) or Python (SciPy) are recommended .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from PubMed and SciFinder , excluding non-peer-reviewed platforms (e.g., ) .
  • Data Contradiction Analysis : Apply Shapiro-Wilk tests for normality checks before comparing datasets. Use principal component analysis (PCA) to identify outlier studies .
  • Ethical Reporting : Disclose conflicts of interest and align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.